1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C10H17FO. It is characterized by the presence of a cycloheptane ring substituted with a fluoroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptane, which undergoes a series of reactions to introduce the fluoroethyl group and the aldehyde functional group.
Formylation: The aldehyde group is introduced via formylation reactions, often using reagents like formic acid or its derivatives under controlled conditions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These methods often include the use of catalysts and specific temperature and pressure conditions to enhance the efficiency of the reactions.
Chemical Reactions Analysis
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde and fluoroethyl groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which 1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde exerts its effects depends on its interactions with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluoroethyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
1-(2-Fluoroethyl)cycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptane-1-carbaldehyde: Lacks the fluoroethyl group, resulting in different reactivity and applications.
1-(2-Chloroethyl)cycloheptane-1-carbaldehyde: Contains a chloroethyl group instead of a fluoroethyl group, leading to different chemical properties and reactivity.
1-(2-Fluoroethyl)cyclohexane-1-carbaldehyde: Has a cyclohexane ring instead of a cycloheptane ring, affecting its structural and chemical characteristics.
Properties
Molecular Formula |
C10H17FO |
---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
1-(2-fluoroethyl)cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C10H17FO/c11-8-7-10(9-12)5-3-1-2-4-6-10/h9H,1-8H2 |
InChI Key |
PUVRLIRBLNVJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.